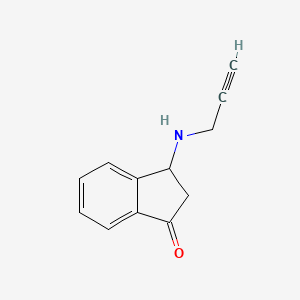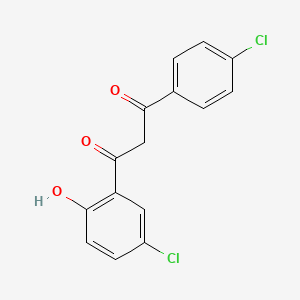
1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two ketone groups and two chlorine atoms attached to phenyl rings. It is of interest in various fields of chemistry and biology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks chlorine atoms, leading to different reactivity and properties.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione: Contains bromine atoms instead of chlorine, which can affect its chemical behavior.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione is unique due to the presence of chlorine atoms, which can influence its reactivity, biological activity, and potential applications. The specific positioning of these atoms also contributes to its distinct properties compared to similar compounds.
Propiedades
| 328925-66-2 | |
Fórmula molecular |
C15H10Cl2O3 |
Peso molecular |
309.1 g/mol |
Nombre IUPAC |
1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H10Cl2O3/c16-10-3-1-9(2-4-10)14(19)8-15(20)12-7-11(17)5-6-13(12)18/h1-7,18H,8H2 |
Clave InChI |
YJZNGKAQSOSJCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)

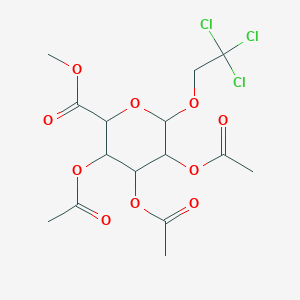
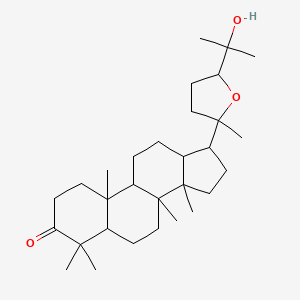

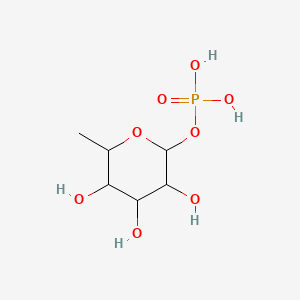
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)

![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
